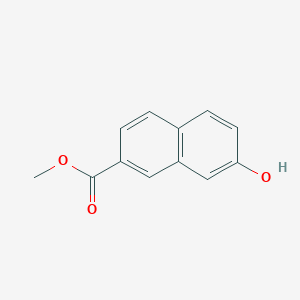

Methyl 7-hydroxy-2-naphthoate

Description

Methyl 7-hydroxy-2-naphthoate (CAS: 95901-05-6) is a naphthalene-derived compound featuring a hydroxyl group at position 7 and a methyl ester at position 2. Its molecular formula is listed as C₁₃H₁₂O₃ in commercial databases and supplier documentation , though this conflicts with structural expectations (theoretical formula: C₁₂H₁₀O₃ for a naphthalene core with one hydroxyl and one methyl ester group). This compound is primarily utilized in research settings, such as organic synthesis intermediates or structural analogs for bioactive molecules, as noted by suppliers like Wuxi Yun Cui Bio .

Properties

IUPAC Name |

methyl 7-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAOMQRRELNKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435293 | |

| Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95901-05-6 | |

| Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 7-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of a continuous flow reactor can enhance the reaction efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitro derivatives and other substituted products.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

Medicine: Its anti-inflammatory properties make it a candidate for the development of new therapeutic agents for inflammatory diseases.

Industry: Methyl 7-hydroxy-2-naphthoate can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The anti-inflammatory effects of methyl 7-hydroxy-2-naphthoate are primarily mediated through the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways . By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Key Analysis:

Functional Group Effects: Hydroxyl vs. Methoxy: this compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity compared to 7-methoxy-2-naphthoic acid . This difference impacts solubility and reactivity in synthetic pathways. Ester vs. Carboxylic Acid: The methyl ester group in this compound reduces acidity compared to 7-methoxy-2-naphthoic acid, favoring lipophilicity and stability in non-aqueous environments.

Limitations and Discrepancies

- Molecular Formula Ambiguity : Discrepancies in reported formulas (e.g., C₁₃H₁₂O₃ vs. expected C₁₂H₁₀O₃) highlight the need for verification via analytical techniques like mass spectrometry.

- Data Gaps : Physical properties (melting point, solubility) and detailed toxicity profiles for this compound are absent in available evidence, necessitating further study.

Biological Activity

Methyl 7-hydroxy-2-naphthoate, a derivative of naphthalene, has garnered attention for its diverse biological activities, particularly in the realm of anti-inflammatory responses. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with a hydroxyl group at the 7-position and a methoxy group attached to the carboxylic acid. Its molecular formula is CHO, and its CAS number is 95901-05-6. The compound's structure allows it to participate in various biochemical reactions, making it a valuable compound in both synthetic and natural product chemistry .

Target of Action

This compound primarily interacts with inflammatory pathways, particularly in macrophages. It has shown potential in modulating the activity of key proteins involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mode of Action

The compound inhibits the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in regulating the expression of various pro-inflammatory cytokines. By preventing NF-κB from translocating to the nucleus, this compound effectively reduces the expression of inflammatory mediators such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6).

Biochemical Pathways

This compound has been shown to suppress several signaling pathways associated with inflammation, including:

- NF-κB pathway : Inhibition of NF-κB activation leads to reduced transcription of inflammatory genes.

- Mitogen-Activated Protein Kinases (MAPK) : The compound decreases the activation of p38 MAPK and JNK pathways, which are critical for the inflammatory response.

Cellular Effects

In vitro studies indicate that this compound effectively inhibits lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. This inhibition results in:

- Decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).

- Suppression of pro-inflammatory cytokine release.

- Downregulation of iNOS and COX-2 at both protein and mRNA levels.

Temporal Effects in Laboratory Settings

Research indicates that the anti-inflammatory effects of this compound remain stable under standard storage conditions but may diminish over time. Long-term studies have demonstrated its sustained efficacy in reducing inflammation, although some reduction in potency may occur with prolonged exposure.

Scientific Research

This compound serves as a building block for synthesizing more complex organic molecules. Its anti-inflammatory properties make it a candidate for developing therapeutic agents targeting inflammatory diseases .

Industrial Uses

Beyond its pharmaceutical potential, this compound is also utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that treatment with this compound significantly reduced LPS-induced inflammation in macrophage cultures, highlighting its potential therapeutic role in managing inflammatory diseases.

- In Vivo Studies : Animal models have shown that administration of this compound leads to decreased levels of inflammatory markers, confirming its efficacy observed in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.